N-ethyl-2-butanamine hydrochloride

Description

Classification within Amine Chemistry

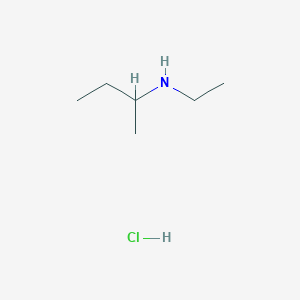

N-ethyl-2-butanamine is classified as a secondary amine. This classification is based on the number of organic substituents attached to the nitrogen atom. In this case, the nitrogen atom is bonded to two alkyl groups: an ethyl group and a sec-butyl group. nih.gov The structure consists of a butane (B89635) backbone with the nitrogen atom attached to the second carbon atom, and an ethyl group also bonded to the nitrogen. ontosight.ai

Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. alkylamines.com They are categorized as primary, secondary, or tertiary, depending on whether one, two, or three hydrogen atoms of ammonia are substituted.

Table 1: Properties of N-Ethyl-2-butanamine and its Hydrochloride Salt

| Property | N-ethyl-2-butanamine | N-ethyl-2-butanamine hydrochloride |

|---|---|---|

| Chemical Formula | C6H15N ontosight.ai | C6H16ClN avantorsciences.com |

| Molecular Weight | 101.19 g/mol nih.govepa.gov | 137.65 g/mol avantorsciences.com |

| Appearance | Colorless liquid ontosight.ai | Data not available |

| Boiling Point | 90-100°C ontosight.ai | Data not available |

| Solubility | Soluble in water and organic solvents ontosight.ainih.gov | Data not available |

| CAS Number | 21035-44-9 nih.gov | 21035-44-9 avantorsciences.com (Note: Some sources may list different CAS numbers for the hydrochloride salt, such as 1135300-69-4 keyorganics.net) |

Significance as a Versatile Chemical Compound in Research and Industrial Applications

N-ethyl-2-butanamine and its hydrochloride salt are valuable intermediates in organic synthesis. These compounds serve as building blocks for the creation of more complex molecules.

In the pharmaceutical industry , amine compounds are fundamental to the structure of many drugs. While specific applications of this compound in drug manufacturing are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The amine group can be crucial for a drug's mechanism of action, often involved in binding to biological targets.

In the agrochemical sector , derivatives of amines are utilized in the synthesis of pesticides and herbicides. The specific reactivity of the amine functional group allows for its incorporation into a wide range of agrochemical products. ontosight.ai

Furthermore, N-ethyl-2-butanamine is employed in the manufacturing of specialty chemicals . ontosight.ai These can include materials with specific functions, such as coatings, surfactants, and polymers. The synthesis of N,N-di-n-butylethylenediamine, an important organic chemical intermediate, can be achieved using related amine starting materials and hydrochloride salts in a process that involves a reaction in an autoclave. google.com

Research into the synthesis and reactivity of amines like N-ethyl-2-butanamine continues to be an active area of chemical science. For instance, studies have explored the synthesis of related N-ethylbutanamides through reactions involving ethylamine (B1201723) and butyryl chloride. chemicalbook.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-6(3)7-5-2;/h6-7H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIDEDMVPGAHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 2 Butanamine and Its Hydrochloride Salt

Alkylation Reactions

Alkylation reactions represent a fundamental approach to forming carbon-nitrogen bonds. For the synthesis of N-ethyl-2-butanamine, this primarily involves the reaction of an amine with an alkylating agent.

Alkylation of 2-Butanamine with Ethyl Halides

The direct alkylation of 2-butanamine with an ethyl halide, such as ethyl bromide or ethyl iodide, is a straightforward application of nucleophilic aliphatic substitution. wikipedia.orgstudymind.co.uk In this SN2 reaction, the lone pair of electrons on the nitrogen atom of 2-butanamine attacks the electrophilic carbon of the ethyl halide, displacing the halide ion. studymind.co.ukyoutube.com

A significant drawback of this method is the lack of selectivity due to over-alkylation. rsc.orgpressbooks.publibretexts.org The product, N-ethyl-2-butanamine, is itself a secondary amine and is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Consequently, it can compete with the remaining 2-butanamine for the ethyl halide, leading to the formation of the tertiary amine (N,N-diethyl-2-butanamine) and even the quaternary ammonium (B1175870) salt. pressbooks.pubmasterorganicchemistry.com This results in a mixture of products that can be difficult to separate. youtube.com To favor mono-alkylation, a large excess of the initial amine (2-butanamine) can be used to increase the probability of the ethyl halide reacting with the primary amine rather than the secondary amine product. youtube.commasterorganicchemistry.com

Once the N-ethyl-2-butanamine free base is synthesized and purified, it can be converted to its hydrochloride salt. sigmaaldrich.comjk-sci.com This is a simple acid-base reaction where the amine is treated with hydrochloric acid (HCl), often in a suitable solvent like methanol (B129727), leading to the precipitation of the N-ethyl-2-butanamine hydrochloride salt. ijntse.com

N-Alkylation of Primary Amines

The challenge of over-alkylation in direct halide reactions has led to the development of more controlled methods for the N-alkylation of primary amines. One of the most effective and widely used of these methods is reductive amination. pressbooks.pubmasterorganicchemistry.com This process avoids the use of alkyl halides altogether.

Reductive amination involves two main pathways for the synthesis of N-ethyl-2-butanamine:

Reaction of 2-butanone (B6335102) with ethylamine (B1201723): In this route, the ketone (2-butanone) reacts with a primary amine (ethylamine) to form an imine intermediate. libretexts.orgyoutube.com

Reaction of acetaldehyde (B116499) with 2-butanamine: Alternatively, an aldehyde (acetaldehyde) can be reacted with the primary amine (2-butanamine) to also form an imine.

In both pathways, the imine intermediate is formed in situ and is then reduced to the target secondary amine without being isolated. youtube.com The reduction is carried out using a selective reducing agent that reduces the carbon-nitrogen double bond of the imine but does not readily reduce the carbonyl group of the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com This selectivity allows the entire reaction to be performed in a single pot. youtube.com Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com

| Pathway | Carbonyl Compound | Amine Compound | Intermediate | Final Product |

|---|---|---|---|---|

| 1 | 2-Butanone | Ethylamine | N-Ethyl-2-iminobutane | N-Ethyl-2-butanamine |

| 2 | Acetaldehyde | 2-Butanamine | N-(1-methylethylidene)ethanamine | N-Ethyl-2-butanamine |

Catalytic Amination of Alcohols

Catalytic amination of alcohols, also known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a more atom-economical and environmentally friendly approach. nih.gov This method avoids the use of pre-activated electrophiles like alkyl halides and produces water as the only stoichiometric byproduct. nih.gov

The synthesis of N-ethyl-2-butanamine via this route can be achieved by reacting 2-butanol (B46777) with ethylamine in the presence of a transition metal catalyst, typically based on ruthenium or iridium. nih.govorganic-chemistry.org The catalytic cycle involves three key steps:

The catalyst temporarily "borrows" hydrogen from the alcohol (2-butanol), oxidizing it to the corresponding carbonyl compound (2-butanone).

The 2-butanone then reacts with ethylamine to form an imine intermediate, releasing a molecule of water.

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final secondary amine product, N-ethyl-2-butanamine, and regenerating the active catalyst. nih.gov

These reactions are typically carried out at elevated temperatures, often in the range of 120 to 270°C. google.com The process can be applied to a wide range of alcohols and amines for the synthesis of primary, secondary, and tertiary amines. acs.orgmdpi.com

Alkylation of Diethylamine (B46881) for Related Butanamine Derivatives

The synthesis of related tertiary butanamine derivatives, such as N,N-diethyl-2-butanamine, can be readily achieved by the direct alkylation of a secondary amine. chemspider.comnih.gov In this case, diethylamine is reacted with a suitable 2-butylating agent, such as 2-bromobutane.

This reaction is generally more efficient and easier to control than the mono-alkylation of a primary amine. researchgate.net Since the starting material is a secondary amine, the primary product is the desired tertiary amine. The only common side reaction is further alkylation to form the quaternary ammonium salt, which can typically be suppressed by controlling stoichiometry and reaction conditions.

Amines Disproportionation

Amine disproportionation, or redistribution, is a reaction in which alkyl groups are exchanged between different amine molecules. researchgate.net This process is typically carried out at elevated temperatures in the presence of a catalyst and can be used to prepare secondary or tertiary amines from primary amines, or to create specific mixed amines from other starting amines. researchgate.netresearchgate.net

For the synthesis of N-ethyl-2-butanamine, this could theoretically be achieved by reacting a mixture of amines, for example, triethylamine (B128534) and di-sec-butylamine, over a suitable catalyst. The catalyst facilitates the cleavage and reformation of C-N bonds, leading to a statistical mixture of different amine products. The desired N-ethyl-2-butanamine would be one component of this equilibrium mixture. However, this method generally suffers from a lack of selectivity, producing a complex mixture of products that requires separation, making it less synthetically useful compared to more direct methods like reductive amination. researchgate.net

Phase Transfer Catalysis in Amine Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). acsgcipr.org It is particularly useful for the N-alkylation of amines, as it allows the use of inexpensive and environmentally benign inorganic bases, such as sodium hydroxide (B78521) or potassium carbonate, in an aqueous solution. acsgcipr.org

In the context of synthesizing N-ethyl-2-butanamine via the alkylation of 2-butanamine with an ethyl halide, both the amine and the halide would be in an organic solvent. The base (e.g., NaOH) would be in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. researchgate.net

The mechanism involves the catalyst transporting the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide deprotonates the protonated amine, regenerating the neutral, nucleophilic amine, which can then react with the alkyl halide. This technique enhances reaction rates and can improve selectivity by maintaining a low concentration of the deprotonated nucleophile in the organic phase, which can help minimize side reactions. acsgcipr.orgphasetransfercatalysis.com

| Catalyst | Abbreviation | Structure | Key Characteristics |

|---|---|---|---|

| Tetrabutylammonium bromide | TBAB | (C₄H₉)₄N⁺Br⁻ | Common, inexpensive, stable, and effective for many N-alkylation reactions. researchgate.net |

| Tetrabutylammonium hydrogen sulfate | TBAHS | (C₄H₉)₄N⁺HSO₄⁻ | Often used in alkylation reactions; stable and commercially available. |

| Benzyltriethylammonium chloride | BTEAC | (C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻ | Another widely used catalyst for various phase-transfer reactions. |

| Aliquat 336 | - | Mixture of methyltrialkyl(C₈-C₁₀)ammonium chlorides | A common and robust catalyst used in industrial applications. |

Formation of Hydrochloride Salt from N-Ethyl-2-butanamine

The conversion of the basic N-ethyl-2-butanamine into its hydrochloride salt is a straightforward acid-base neutralization reaction. This process is commonly undertaken to produce a stable, solid form of the amine, which is often easier to handle, purify, and store than the volatile liquid free base.

The reaction involves treating a solution of N-ethyl-2-butanamine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor (a base), and the hydrochloric acid acts as the proton donor (an acid). The resulting product is the N-ethyl-2-butylammonium chloride salt.

Reaction: CH₃CH₂CH(NHCH₂CH₃)CH₃ + HCl → [CH₃CH₂CH(NH₂⁺CH₂CH₃)CH₃]Cl⁻ (N-Ethyl-2-butanamine) + (Hydrochloric Acid) → (this compound)

The procedure typically involves dissolving the crude or purified N-ethyl-2-butanamine free base in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297). A solution of hydrogen chloride in the same or a compatible solvent, or gaseous hydrogen chloride, is then added, usually with cooling. The hydrochloride salt, being ionic, is generally insoluble in nonpolar organic solvents and precipitates out of the solution.

The precipitated solid can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. The physical properties of the resulting salt, such as its melting point, can be used as an indicator of its purity.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Ethyl-sec-butylamine hydrochloride |

| Molecular Formula | C₆H₁₆ClN |

| Molecular Weight | 137.65 g/mol |

| Appearance | Solid (typical) |

Chemical Reactivity and Mechanistic Pathways of N Ethyl 2 Butanamine Hydrochloride

Reduction Reactions

The amine functional group in N-ethyl-2-butanamine is in a reduced state and is generally stable towards common reducing agents. The carbon-nitrogen single bond is not susceptible to cleavage by catalytic hydrogenation or metal hydride reagents under standard conditions. Consequently, reduction reactions involving a molecule containing the N-ethyl-2-butanamine moiety would selectively reduce other, more reactive functional groups while leaving the amine group intact.

Conversely, a primary pathway to synthesize secondary amines like N-ethyl-2-butanamine is through reductive amination. This process involves the reaction of a ketone (2-butanone) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. wikipedia.org This reaction is a cornerstone of amine synthesis due to its efficiency and selectivity. wikipedia.orgyoutube.com

Common Reducing Agents in Reductive Amination:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN) wikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) wikipedia.org

Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) wikipedia.org

The stability of the amine group relative to other functional groups under various reduction conditions is a key consideration in synthetic chemistry.

| Functional Group | Typical Reducing Agent | Reduction Product | Relative Reactivity vs. Amine |

|---|---|---|---|

| Amine (R₂NH) | LiAlH₄, H₂/Pd | No Reaction | N/A |

| Amide (RCONR'₂) | LiAlH₄ | Amine (RCH₂NR'₂) | Higher |

| Ketone (RCOR') | NaBH₄, LiAlH₄ | Secondary Alcohol | Higher |

| Ester (RCOOR') | LiAlH₄ | Primary Alcohol | Higher |

| Nitro (RNO₂) | H₂/Pd, SnCl₂ | Primary Amine (RNH₂) | Higher |

Substitution Reactions Involving the Amine Group

As a secondary amine, N-ethyl-2-butanamine (liberated from its hydrochloride salt) readily participates in nucleophilic substitution reactions where the nitrogen atom attacks an electrophilic center.

N-Alkylation The free amine reacts with alkyl halides through an Sₙ2 mechanism to yield tertiary amines. libretexts.org The reaction involves the nitrogen's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide ion. This process can continue, leading to the formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. libretexts.org

Reaction Scheme: R₂NH + R'-X → [R₂NH-R']⁺X⁻ → R₂NR' + HX (where R₂NH = N-ethyl-2-butanamine)

| Alkylating Agent | Product | Product Class |

|---|---|---|

| Methyl iodide (CH₃I) | N-ethyl-N-methyl-2-butanamine | Tertiary Amine |

| Ethyl bromide (CH₃CH₂Br) | N,N-diethyl-2-butanamine | Tertiary Amine |

| Benzyl chloride (C₆H₅CH₂Cl) | N-benzyl-N-ethyl-2-butanamine | Tertiary Amine |

N-Acylation N-Acylation is a common and efficient reaction for secondary amines, typically involving reaction with acylating agents such as acid chlorides or acid anhydrides to form N,N-disubstituted amides. researchgate.netresearchgate.net The reaction is generally rapid and proceeds via nucleophilic acyl substitution. When using an acyl chloride, a base is often added to neutralize the hydrochloric acid byproduct.

Reaction Scheme: R₂NH + R'-COCl → R₂N-COR' + HCl (where R₂NH = N-ethyl-2-butanamine)

| Acylating Agent | Product | Product Class |

|---|---|---|

| Acetyl chloride (CH₃COCl) | N-acetyl-N-ethyl-2-butanamine | Amide |

| Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-acetyl-N-ethyl-2-butanamine | Amide |

| Benzoyl chloride (C₆H₅COCl) | N-benzoyl-N-ethyl-2-butanamine | Amide |

Reaction with Sulfonyl Chlorides The reaction of a secondary amine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of an aqueous base is known as the Hinsberg test. libretexts.org N-ethyl-2-butanamine reacts to form a sulfonamide. vedantu.com This resulting N,N-disubstituted sulfonamide lacks an acidic proton on the nitrogen atom and is therefore insoluble in the alkaline solution, typically precipitating as a solid. vedantu.com This behavior is characteristic of secondary amines.

Reaction with Nitrous Acid Secondary amines react with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) to form N-nitrosoamines. chemistrysteps.comquora.com The reaction involves the electrophilic nitrosonium ion (NO⁺) being attacked by the nucleophilic amine. chemistrysteps.com The N-nitrosoamine products are often yellow oils and are known to be potent carcinogens. chemguide.co.uk

Reaction Scheme: R₂NH + HNO₂ → R₂N-N=O + H₂O (where R₂NH = N-ethyl-2-butanamine)

N Ethyl 2 Butanamine Hydrochloride As a Chemical Reagent and Building Block

Role in Organic Synthesis

N-Ethyl-2-butanamine hydrochloride's reactivity, centered around its secondary amine functionality, makes it a useful starting material and intermediate for the synthesis of a variety of organic molecules.

Precursor for Nitrogen-Containing Compounds

The secondary amine group in N-ethyl-2-butanamine allows it to be a precursor for a wide array of nitrogen-containing compounds. The nitrogen atom can act as a nucleophile, participating in reactions to form new carbon-nitrogen bonds. This is fundamental in the construction of more complex molecular architectures. For instance, secondary amines are key building blocks in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules.

While specific examples detailing the direct use of this compound in the synthesis of complex nitrogenous compounds are not extensively documented in publicly available literature, the general reactivity of secondary amines suggests its potential in synthesizing structures like substituted pyridines and pyrimidines. The synthesis of such compounds often involves the condensation of amines with other functional groups to form the heterocyclic ring researchgate.netgrowingscience.com.

Intermediate in the Synthesis of Complex Molecules

As an intermediate, this compound can be incorporated into a larger molecular framework that is then further modified. Its sec-butyl group can introduce specific steric and electronic properties into the target molecule. The synthesis of complex molecules often proceeds through a series of steps, and intermediates like this compound provide a reliable way to introduce a specific amine functionality at a desired stage of the synthesis.

Application in the Production of Specialty Chemicals

The versatility of this compound extends to the synthesis of specialty chemicals, a category that includes agrochemicals.

Agrochemical Intermediates

Amines are crucial components in many agrochemicals, including herbicides, fungicides, and insecticides. While direct evidence of this compound's use in commercially available agrochemicals is limited in the reviewed literature, its structural motifs are present in some herbicidal and fungicidal compounds. For example, the synthesis of certain herbicides and fungicides involves the reaction of amines with other molecules to create the active ingredient nih.govnih.govnih.govmdpi.com. The N-ethyl-sec-butylamine structure could potentially be used to synthesize novel agrochemical candidates. The development of new agrochemicals is a continuous process, and building blocks like this compound are valuable for creating libraries of new compounds for screening.

N-Dealkylation Processes in Amine Transformations

N-dealkylation is a significant chemical transformation that involves the removal of an alkyl group from an amine. This process is important in both synthetic chemistry and in the metabolism of amine-containing compounds in biological systems nih.govrug.nl. For a secondary amine like N-ethyl-2-butanamine, N-dealkylation would involve the removal of either the ethyl or the sec-butyl group.

This process can be achieved through various chemical methods, including the use of reagents like chloroformates and through catalytic processes. Metal-catalyzed N-dealkylation has been a subject of considerable research, with catalysts based on rhodium, ruthenium, and copper showing effectiveness in these transformations nih.govresearchgate.net. For instance, rhodium-catalyzed N-dealkylation has been shown to be effective for removing various alkyl groups, including ethyl and butyl groups, from amines nih.govresearchgate.net. These reactions often proceed through an oxidative mechanism.

The study of N-dealkylation is crucial for understanding the metabolic fate of amine-containing drugs and for the synthesis of new chemical entities. The ability to selectively remove an alkyl group allows for the modification of a molecule's properties and the creation of new compounds from existing ones.

Catalysts Used in N-Dealkylation of Amines

| Catalyst Type | Metal Center | Example Application |

| Porphyrin Complexes | Rhodium | Aerobic oxidative N-dealkylation of tertiary amines rsc.org |

| Nanoparticles | Cobalt-Rhodium | N-alkylation and potential dealkylation of amines acs.org |

| Metal Complexes | Ruthenium, Copper | Simulation of enzymatic N-dealkylation nih.gov |

| Palladium Catalysts | Palladium | Ortho amination and potential dealkylation of secondary amines nih.gov |

Synthesis and Reactions of N Ethyl 2 Butanamine Derivatives and Analogues

Structurally Related Butanamine Derivatives

The reactivity and synthetic utility of N-ethyl-2-butanamine can be understood in the context of its structural isomers and analogues. slight variations in the substitution pattern on the nitrogen atom or the butane (B89635) chain can lead to different physical and chemical properties.

N-Ethyl-n-butylamine

N-Ethyl-n-butylamine, a structural isomer of N-ethyl-2-butanamine, features the ethyl group on a primary amine attached to the terminus of the butane chain. This structural difference influences its synthetic accessibility and reactivity.

Synthesis:

One common industrial method for the synthesis of N-Ethyl-n-butylamine is the catalytic amination of n-butanol with ethylamine (B1201723). researchgate.net This reaction is typically performed under hydrogen pressure in the presence of a metal catalyst. researchgate.net Another effective method is the disproportionation of amines, where a mixture of amines is converted into a desired secondary amine. For instance, using a CuO–NiO–PtO/γ-Al2O3 catalyst in a fixed-bed reactor, N-ethyl-n-butylamine can be synthesized with high purity. researchgate.net This process is advantageous as it does not produce water, simplifying the separation process. researchgate.net A yield of 60.7% and a purity of 99.5% have been reported for this method. researchgate.net

A laboratory-scale synthesis can be achieved through the reaction of n-butylamine with an ethylating agent. For example, the reaction of n-butylamine with ethyl halides can yield N-ethyl-n-butylamine, although this can sometimes lead to over-alkylation. libretexts.org A more controlled synthesis involves the formation of an imine from n-butylamine and an appropriate aldehyde, followed by reduction. orgsyn.org

Reactions:

As a secondary amine, N-ethyl-n-butylamine is a versatile nucleophile. It readily reacts with a variety of electrophiles. For instance, it can react with acid chlorides and anhydrides to form the corresponding amides. libretexts.org It can also undergo reactions with isocyanates, halogenated organics, peroxides, phenols, epoxides, and acid halides. noaa.govnih.gov Its reaction with oxidizing materials can be vigorous. noaa.govnih.gov In the presence of strong reducing agents, such as hydrides, flammable gaseous hydrogen may be generated. nih.gov

N,N-Dimethyl-2-butanamine

N,N-Dimethyl-2-butanamine is a tertiary amine analogue where two methyl groups are attached to the nitrogen of 2-butanamine. This modification significantly alters its nucleophilicity and reactivity profile compared to the secondary amine, N-ethyl-2-butanamine.

Synthesis:

The synthesis of N,N-Dimethyl-2-butanamine can be accomplished through several routes. One method is the alkylation of 2-butanamine with a methylating agent like methanol (B129727). This reaction is often catalyzed by a γ-Al₂O₃-supported transition metal catalyst (e.g., nickel, cobalt, or zinc) at elevated temperatures (180–220°C). Another common approach is the reductive amination of 2-butanone (B6335102) with dimethylamine.

Reactions:

Being a tertiary amine, N,N-Dimethyl-2-butanamine is generally less nucleophilic than its primary or secondary amine counterparts due to steric hindrance. However, it can still participate in a range of chemical transformations. It is utilized as a building block in organic synthesis, particularly for nitrogen-containing compounds. For example, it has been used in the synthesis of biologically active heterocyclic compounds through the formation of enaminone intermediates. The compound is also relevant in N-dealkylation reactions, which are important for synthesizing drug metabolites.

Halogenated Derivatives of N-Ethyl-2-butanamine

The introduction of a halogen atom onto the nitrogen of N-ethyl-2-butanamine creates a class of compounds known as N-haloamines. These derivatives exhibit unique reactivity, making them valuable reagents in organic synthesis.

Synthesis of Halogenated N-Ethyl-2-butanamine Analogues

The synthesis of N-haloamines is generally achieved by treating the corresponding amine with a halogenating agent. For a secondary amine like N-ethyl-2-butanamine, this would result in an N-halo-N-ethyl-2-butanamine.

General Synthetic Approach:

A general and widely used method for the synthesis of N-chloroamines involves the reaction of the amine with a source of electrophilic chlorine, such as sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS). thieme-connect.de For the synthesis of N-chloro-N-ethyl-2-butanamine, one could treat N-ethyl-2-butanamine with a slight excess of the chlorinating agent in a suitable solvent at reduced temperatures to control the reaction's exothermicity. The product, being an N-haloamine, is likely to be thermally labile and may be used in solution for subsequent reactions. thieme-connect.de

Similarly, N-bromo and N-iodo derivatives could potentially be synthesized using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) as the halogen source. The synthesis of N-fluoroamines is more challenging and often requires specialized fluorinating agents like Selectfluor. thieme-connect.de

Table 1: Plausible Synthesis of Halogenated N-Ethyl-2-butanamine Analogues

Reactivity of Halogenated Butanamine Derivatives

N-haloamines are characterized by the electrophilic nature of the halogen atom and the ability of the N-X bond to undergo homolytic or heterolytic cleavage. This dual reactivity makes them versatile reagents.

Key Reactions:

Aminohalogenation: N-haloamines can act as bifunctional reagents in the aminohalogenation of alkenes and other unsaturated systems. In a copper-catalyzed reaction, for instance, in situ generated N-haloamines can add across a double bond, introducing both an amino group and a halogen atom. organic-chemistry.org

Radical Reactions: Under photolytic or thermal conditions, the N-X bond can cleave homolytically to generate a nitrogen-centered radical. This radical can participate in various intramolecular reactions, such as the well-known Hofmann-Löffler-Freytag reaction, to form cyclic amines. acs.org

Electrophilic Halogenation: The halogen atom in an N-haloamine can be transferred to other nucleophiles. They can serve as reagents for the halogenation of aromatic compounds, alkenes, and other substrates. thieme-connect.de

Precursors to Imines and Nitrenium Ions: N-haloamines can be dehydrohalogenated to form imines. thieme-connect.de Under certain conditions, they can also serve as precursors to highly reactive nitrenium ions. thieme-connect.de

Reactions with Complex Organic Scaffolds

The utility of N-ethyl-2-butanamine and its derivatives extends to their incorporation into more complex molecular architectures, which is a cornerstone of medicinal chemistry and materials science.

N-ethyl-2-butanamine, as a secondary amine, can act as a nucleophile in reactions with complex electrophilic scaffolds. For instance, it can participate in nucleophilic aromatic substitution reactions or ring-opening reactions of epoxides present in larger molecules.

A key strategy for constructing complex molecules is through multicomponent reactions. N-ethyl-2-butanamine could potentially be a component in reactions like the Mannich reaction or the Ugi reaction, allowing for the rapid assembly of complex structures from simple starting materials.

Furthermore, derivatives of butanamines are known to be part of pharmacologically active compounds. For example, N,N-dimethylated amines with aromatic substituents have been shown to interact with serotonergic pathways. This suggests that N-ethyl-2-butanamine could be a valuable synthon in the preparation of novel therapeutic agents.

The reaction of amines with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a known method for the construction of heterocyclic rings. researchgate.net While this reagent contains a dimethylamino group, the principle of using an activated formamide (B127407) to react with a nucleophile and then cyclize can be extended to envision reactions where N-ethyl-2-butanamine or its derivatives are incorporated into heterocyclic systems. For example, reaction with a complex molecule containing an active methylene (B1212753) group and a suitable leaving group could lead to the formation of a new heterocyclic ring fused to the original scaffold.

Table 2: List of Mentioned Chemical Compounds

Formation of Ethyl 3-[butyl(ethyl)amino]-2-cyanoacrylate

The synthesis of ethyl 3-[butyl(ethyl)amino]-2-cyanoacrylate is a representative example of the Knoevenagel condensation, a fundamental reaction in organic chemistry. This reaction involves the nucleophilic addition of an active methylene compound, in this case, ethyl 2-cyanoacetate, to a carbonyl compound, followed by a dehydration reaction. However, for the synthesis of the target compound, a more direct approach is the reaction of a secondary amine with a suitable β-electrophilic α,β-unsaturated compound, such as ethyl ethoxymethylenecyanoacetate.

In this specific synthesis, N-ethyl-2-butanamine would react with ethyl ethoxymethylenecyanoacetate. The reaction proceeds through a nucleophilic substitution mechanism where the secondary amine attacks the electrophilic β-carbon of the acrylate, leading to the displacement of the ethoxy group. This reaction is typically carried out in a suitable solvent and may be facilitated by heating. The general reaction scheme is as follows:

Reaction Scheme:

The formation of the desired product is driven by the stability of the resulting enamine-type structure, which is conjugated with both the cyano and the ester functional groups.

Reactants and Product for the Formation of Ethyl 3-[butyl(ethyl)amino]-2-cyanoacrylate

| Reactant/Product | Chemical Name | Molecular Formula | Role in Reaction |

| Reactant 1 | N-Ethyl-2-butanamine | C₆H₁₅N | Nucleophile |

| Reactant 2 | Ethyl ethoxymethylenecyanoacetate | C₈H₁₁NO₃ | Electrophilic substrate |

| Product | Ethyl 3-[butyl(ethyl)amino]-2-cyanoacrylate | C₁₃H₂₂N₂O₂ | Final Product |

| Byproduct | Ethanol | C₂H₅OH | Leaving Group |

Reactions with Phosphazenes

N-ethyl-2-butanamine hydrochloride, as an ammonium (B1175870) salt, can react with strong, non-nucleophilic bases. Phosphazene bases are a class of such superbases that are known to be highly effective in deprotonation reactions. The reaction between this compound and a phosphazene base is a classic acid-base reaction.

The phosphazene base, due to its high basicity, readily abstracts the acidic proton from the N-ethyl-2-butanammonium cation. This results in the formation of the free secondary amine, N-ethyl-2-butanamine, and the corresponding phosphazenium chloride salt. The general reaction is illustrated below:

General Reaction:

The choice of the specific phosphazene base (e.g., P1-t-Bu, P2-Et, P4-t-Bu) can influence the reaction rate and efficiency, with stronger phosphazene bases leading to a more complete and rapid deprotonation. These reactions are valued for their ability to generate the free amine under mild conditions, often with high yields, and for the clean nature of the reaction, as the resulting phosphazenium salt is typically non-reactive and can be easily separated.

Acid-Base Reaction of this compound with a Phosphazene Base

| Reactant/Product | Chemical Name | Molecular Formula | Role in Reaction |

| Reactant 1 | This compound | C₆H₁₆ClN | Acid |

| Reactant 2 | Phosphazene Base (e.g., P2-Et) | Varies | Base |

| Product 1 | N-ethyl-2-butanamine | C₆H₁₅N | Free Amine |

| Product 2 | Phosphazenium Chloride | Varies | Salt Byproduct |

Biguanide (B1667054) Compound Synthesis utilizing Amine Hydrochlorides

The synthesis of biguanide compounds from amine hydrochlorides is a well-established method in medicinal and organic chemistry. This reaction typically involves the condensation of an amine hydrochloride with dicyandiamide (B1669379) (cyanoguanidine). The use of the hydrochloride salt of the amine is crucial as the reaction is generally acid-catalyzed.

The synthesis of a biguanide from this compound would involve heating it with dicyandiamide. This reaction can be performed under various conditions, including direct fusion of the reactants at high temperatures, or by refluxing in a suitable high-boiling solvent such as 1-butanol. nih.gov The reaction proceeds by the nucleophilic attack of the amine on the nitrile carbon of cyanoguanidine, followed by a series of proton transfer and rearrangement steps to form the biguanide structure.

The general reaction is as follows:

Reaction Scheme:

Variations of this method include the use of catalysts, such as copper(II) salts, which can facilitate the reaction under milder conditions. beilstein-journals.org Microwave-assisted synthesis has also been reported as a way to accelerate the reaction and improve yields. beilstein-journals.org

Examples of Reaction Conditions for Biguanide Synthesis from Amine Hydrochlorides

| Amine Hydrochloride | Co-reactant | Conditions | Yield | Reference |

| Butylamine hydrochloride | Dicyandiamide | Fusion, 180-200 °C, 1h | 69-84% | beilstein-journals.org |

| Aniline hydrochloride | Dicyandiamide | Water, reflux | Not specified | beilstein-journals.org |

| Various primary amines | Dicyandiamide | CuCl₂, water, reflux | ~47% (for butylamine) | beilstein-journals.org |

| Piperazine | N-aryl-N'-cyanoguanidines | Methanol, 120 °C, microwave | Low to moderate | beilstein-journals.org |

Table of Chemical Compounds

| Chemical Name | Molecular Formula |

| 1-Butanol | C₄H₁₀O |

| Aniline hydrochloride | C₆H₈ClN |

| Butylamine hydrochloride | C₄H₁₂ClN |

| Copper(II) chloride | CuCl₂ |

| Dicyandiamide (Cyanoguanidine) | C₂H₄N₄ |

| Ethanol | C₂H₆O |

| Ethyl 3-[butyl(ethyl)amino]-2-cyanoacrylate | C₁₃H₂₂N₂O₂ |

| Ethyl ethoxymethylenecyanoacetate | C₈H₁₁NO₃ |

| N-ethyl-2-butanamine | C₆H₁₅N |

| This compound | C₆H₁₆ClN |

| Phosphazene Base P1-t-Bu | C₁₀H₂₇N₄P |

| Phosphazene Base P2-Et | C₁₂H₃₅N₇P₂ |

| Phosphazene Base P4-t-Bu | C₂₆H₆₀N₁₀P₄ |

| Piperazine | C₄H₁₀N₂ |

Theoretical and Computational Chemistry of N Ethyl 2 Butanamine Hydrochloride

Quantum Chemical Studies of Amine Structures

Quantum chemical calculations are instrumental in elucidating the electronic structure and geometry of amine molecules. For secondary amines like N-ethyl-2-butanamine, the nitrogen atom is typically sp³ hybridized, resulting in a trigonal pyramidal geometry. libretexts.org Three of the sp³ hybrid orbitals form sigma bonds—one to a hydrogen atom and two to carbon atoms of the ethyl and sec-butyl groups, respectively—while the fourth orbital accommodates the lone pair of electrons. libretexts.org This lone pair plays a crucial role in the chemical behavior of amines, influencing their basicity and nucleophilicity.

The bond angles around the nitrogen atom in amines are influenced by the steric bulk of the attached alkyl groups and the repulsion from the lone pair of electrons. In general, the C-N-C bond angle in secondary amines is slightly less than the ideal tetrahedral angle of 109.5° due to lone pair-bond pair repulsion. libretexts.org Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can predict these geometric parameters with high accuracy. researchgate.net For instance, calculations can determine the precise bond lengths of the C-N, N-H, and C-C bonds, as well as the bond angles and dihedral angles that define the molecule's three-dimensional structure.

Furthermore, quantum chemical studies can provide information about the electronic properties of the amine. nih.gov The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital or HOMO and the Lowest Unoccupied Molecular Orbital or LUMO), and atomic charges can be calculated. nih.gov The energy of the HOMO is particularly important as it relates to the amine's ability to donate its lone pair of electrons in chemical reactions.

A key feature of chiral amines like N-ethyl-2-butanamine is the phenomenon of pyramidal or nitrogen inversion. libretexts.org This process involves the nitrogen atom and its substituents passing through a planar transition state, leading to the interconversion of enantiomers. libretexts.org Quantum chemical calculations can model this inversion process and determine the energy barrier associated with it. This barrier is typically low enough for rapid inversion at room temperature, making the resolution of enantiomers challenging. libretexts.org

Conformational Analysis of N-Ethyl-2-butanamine

The flexibility of the ethyl and sec-butyl groups in N-ethyl-2-butanamine gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each rotational angle.

Computational methods can generate a potential energy surface that maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. For N-ethyl-2-butanamine, rotations around the C-N and C-C bonds are of particular interest.

The relative stability of different conformers is determined by a combination of factors, including steric hindrance between bulky groups, torsional strain, and intramolecular interactions. For example, conformers where the ethyl and sec-butyl groups are positioned to minimize steric clash will be lower in energy.

Table 1: Calculated Relative Energies of N-Ethyl-2-butanamine Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.2 |

| Gauche 2 | -60° | 1.2 |

| Eclipsed | 0° | 5.0 |

Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Computational Modeling of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving amines. By modeling the reaction pathways, it is possible to understand the step-by-step process of bond breaking and formation, identify reaction intermediates and transition states, and calculate the energetics of the reaction.

The rates of chemical reactions involving amines can be computationally predicted using transition state theory. This involves locating the transition state structure for a given reaction and calculating the activation energy, which is the energy difference between the reactants and the transition state.

For instance, the kinetics of reactions such as N-alkylation or acylation of N-ethyl-2-butanamine can be modeled. Computational studies on similar secondary amines have been performed to understand their reaction kinetics with various electrophiles. umn.edu The zwitterion mechanism, for example, has been used to interpret the reaction kinetics of secondary amines with carbon dioxide. umn.edu

The rate constant for a reaction can be calculated using the Arrhenius equation, which incorporates the activation energy and a pre-exponential factor. The pre-exponential factor is related to the frequency of collisions between reacting molecules with the correct orientation. Computational methods can provide estimates for both of these parameters.

Table 2: Calculated Kinetic Parameters for a Hypothetical Reaction of N-Ethyl-2-butanamine

| Reaction | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |

| N-Methylation | 15.2 | 1.5 x 10¹¹ | 2.3 x 10⁻² |

| N-Acetylation | 12.8 | 2.1 x 10¹⁰ | 8.9 x 10⁻¹ |

Note: The data in this table is for illustrative purposes and represents hypothetical values for common amine reactions.

Computational chemistry allows for the calculation of the enthalpy change (ΔH) for a chemical reaction. This is determined by the difference in the total electronic energies of the products and the reactants, with corrections for zero-point vibrational energy and thermal energy. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction.

In addition to reaction enthalpies, computational methods can determine the energy barriers for conformational interconversions. As discussed in the conformational analysis section, N-ethyl-2-butanamine can exist in various conformations separated by energy barriers. The height of these barriers determines the rate at which the molecule can convert between different conformations.

For the pyramidal inversion of the nitrogen atom, the energy barrier is a critical parameter. Computational studies can accurately predict this barrier, providing insight into the stereochemical stability of the amine.

Table 3: Calculated Enthalpies and Interconversion Barriers for N-Ethyl-2-butanamine

| Process | ΔH (kcal/mol) | Energy Barrier (kcal/mol) |

| Protonation | -25.3 | N/A |

| Gauche to Anti Interconversion | -1.2 | 3.5 |

| Pyramidal Inversion | 0 | 6.1 |

Note: This data is illustrative and based on typical values for secondary amines. Specific calculations for N-ethyl-2-butanamine would be required for precise values.

Advanced Analytical Methodologies for N Ethyl 2 Butanamine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of N-ethyl-2-butanamine hydrochloride, enabling its separation from complex matrices and subsequent quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) for Amine Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While N-ethyl-2-butanamine is a volatile amine, its analysis by GC can present challenges such as peak tailing due to the polar nature of the amine group interacting with the stationary phase. To mitigate these effects, derivatization is often employed to convert the amine into a less polar and more volatile derivative. nih.govnih.govmdpi.com

Common derivatizing agents for primary and secondary amines include benzenesulfonyl chloride and pentafluorobenzoyl chloride, which form sulfonamides and benzamides, respectively. nih.govnih.gov These derivatives exhibit improved chromatographic behavior and can be detected with high sensitivity using detectors like the Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD), the latter being particularly sensitive to the halogenated derivatives. nih.govmdpi.com

For direct analysis without derivatization, specialized columns with base-deactivated surfaces are recommended to minimize peak tailing. A flame ionization detector (FID) can be used for quantification, offering a robust and linear response over a wide concentration range. chromatographyonline.com A generic GC-FID method for the quantitation of over 25 volatile amines has been developed, demonstrating the feasibility of analyzing such compounds in a single run. chromatographyonline.com

The Kovats retention index, a relative measure of retention time, for N-ethyl-2-butanamine (the free base) has been reported on a semi-standard non-polar column, providing a valuable parameter for its identification. nih.gov

Table 1: Example GC Parameters for Volatile Amine Analysis

| Parameter | Value | Reference |

| Column | Capillary column with a base-deactivated stationary phase (e.g., DB-5ms) | vt.eduresearchgate.net |

| Injector Temperature | 250 °C | mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | chromatographyonline.comvt.edu |

| Carrier Gas | Helium or Hydrogen | chromatographyonline.com |

| Oven Program | Isothermal or gradient, depending on the complexity of the sample | vt.eduresearchgate.net |

| Derivatization | Optional, with reagents like pentafluorobenzoyl chloride | nih.gov |

This table presents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC) with Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are the premier techniques for the analysis of amine hydrochlorides. These methods are particularly advantageous as they are well-suited for non-volatile and thermally labile compounds, and the hydrochloride salt of N-ethyl-2-butanamine is readily soluble in typical mobile phases.

When analyzing this compound by HPLC or UHPLC, it's important to understand that in an aqueous solution, the salt dissociates, and the amine will exist in equilibrium between its protonated (ammonium) form and the free base, depending on the pH of the mobile phase. A single peak is typically observed, representing the average of these forms. researchgate.net

Reversed-phase (RP) chromatography is a common mode of separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) containing a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) to ensure good peak shape and ionization for mass spectrometry detection. libretexts.org For highly polar amines that show poor retention on traditional RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.

Coupling HPLC or UHPLC with a mass spectrometer (MS) detector provides exceptional selectivity and sensitivity, allowing for both quantification and structural confirmation. libretexts.org UHPLC-MS/MS methods, using a triple quadrupole mass spectrometer, are particularly powerful for trace-level analysis in complex matrices due to their ability to perform Multiple Reaction Monitoring (MRM). libretexts.org

Table 2: Illustrative UHPLC-MS/MS Parameters for Amine Analysis

| Parameter | Value | Reference |

| Column | Reversed-phase C18 or HILIC | libretexts.org |

| Mobile Phase A | Water with 0.1% Formic Acid | libretexts.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | libretexts.org |

| Gradient | Optimized for separation of the target analyte from matrix components | libretexts.org |

| Flow Rate | 0.2 - 0.5 mL/min | libretexts.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | libretexts.org |

| MS Detection | Multiple Reaction Monitoring (MRM) | libretexts.org |

This table provides an example set of parameters that would be a good starting point for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Amine Detection

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of amines and for monitoring the progress of chemical reactions. utdallas.edu The separation in TLC is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents). wisc.eduyoutube.com

For amines, which are basic compounds, silica gel is a common stationary phase. The polarity of the mobile phase is a critical parameter; a less polar mobile phase will result in a lower retention factor (Rf) for polar compounds like amines, while a more polar mobile phase will increase the Rf value. utdallas.edukhanacademy.org The Rf value, the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic parameter for a given compound in a specific TLC system. rsc.org

Since amines are often colorless, visualization of the spots on the TLC plate is necessary. This can be achieved by using a variety of reagents. Ninhydrin is a common staining agent that reacts with primary and secondary amines to produce a colored spot (typically purple or brown) upon heating. youtube.com Other reagents such as iodine vapor or a permanganate (B83412) stain can also be used.

Table 3: Common TLC Systems and Visualization for Amines

| Parameter | Description | Reference |

| Stationary Phase | Silica gel G60 F254 | wisc.edu |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) with a small amount of a basic modifier (e.g., triethylamine) to reduce tailing. | youtube.com |

| Visualization | Ninhydrin solution followed by heating, or exposure to iodine vapor. | youtube.com |

| Expected Rf | The Rf value will be inversely proportional to the polarity of the amine and directly proportional to the polarity of the mobile phase. Generally, amines have lower to intermediate Rf values on silica gel with moderately polar eluents. | utdallas.edukhanacademy.org |

The optimal mobile phase composition needs to be determined experimentally to achieve good separation.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, the chemical shift of each signal provides information about the electronic environment of the protons, the integration of the signals gives the ratio of the number of protons in each environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, one would expect distinct signals for the protons of the two ethyl groups and the two methyl groups, as well as for the methine proton and the N-H proton. The chemical shifts would be influenced by the presence of the electron-withdrawing nitrogen atom.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates the type of carbon (e.g., sp³, sp²). For this compound, one would expect to see signals for all the carbon atoms in the molecule, with their chemical shifts being influenced by their proximity to the nitrogen atom. docbrown.infouni.lu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Ethyl-2-butanamine Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (on butyl group) | ~0.9 (triplet) | ~10-15 |

| CH₂ (on butyl group) | ~1.4-1.6 (multiplet) | ~25-30 |

| CH (on butyl group) | ~2.5-2.8 (multiplet) | ~50-60 |

| CH₃ (on ethyl group) | ~1.0-1.2 (triplet) | ~15-20 |

| CH₂ (on ethyl group) | ~2.4-2.7 (quartet) | ~40-50 |

| NH | Variable, broad signal | - |

These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions. The hydrochloride salt will show shifts further downfield compared to the free base due to the protonation of the nitrogen.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

When this compound is analyzed by mass spectrometry, typically using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base [M+H]⁺ is observed. The molecular weight of N-ethyl-2-butanamine (C₆H₁₅N) is 101.19 g/mol , so the protonated molecule would be detected at an m/z of approximately 102.13. nih.govlibretexts.org

Electron Ionization (EI) is a harder ionization technique that leads to extensive fragmentation of the molecule. The fragmentation pattern is highly characteristic and can be used for structural confirmation. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

For N-ethyl-2-butanamine, α-cleavage can occur on either side of the nitrogen atom, leading to several characteristic fragment ions.

Table 5: Predicted Key Mass Fragments for N-Ethyl-2-butanamine

| m/z | Possible Fragment Ion | Fragmentation Pathway | Reference |

| 102 | [C₆H₁₅NH]⁺ | Protonated molecular ion (in ESI) | libretexts.org |

| 86 | [C₅H₁₂N]⁺ | Loss of a methyl radical (CH₃•) | |

| 72 | [C₄H₁₀N]⁺ | Loss of an ethyl radical (C₂H₅•) | |

| 58 | [C₃H₈N]⁺ | Loss of a propyl radical (C₃H₇•) |

These m/z values correspond to the most likely fragment ions and can be used to identify N-ethyl-2-butanamine in a sample. The relative intensities of these fragments would be crucial for a definitive identification.

Methodological Validation in Analytical Protocols

The validation of analytical methods is a critical process in chemical analysis, ensuring that a specific method is suitable for its intended purpose. For this compound, a chiral amine, this process is essential to guarantee the reliability, accuracy, and precision of quantitative and qualitative measurements. Method validation for chiral compounds generally adheres to guidelines that assess a range of performance characteristics. registech.com

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of chiral drugs and compounds. nih.govamericanpharmaceuticalreview.com The validation of an HPLC method for this compound would involve a systematic evaluation of several key parameters. These parameters ensure that the method can reliably separate and quantify the enantiomers of the compound. The use of specialized chiral stationary phases (CSPs) is common in HPLC to achieve differential recognition and retention of chiral species. americanpharmaceuticalreview.comwikipedia.org

Validation parameters for an analytical protocol for this compound typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or other enantiomers. For N-ethyl-2-butanamine, this means the analytical method must clearly distinguish between its R- and S-enantiomers.

Linearity: The capacity of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing samples with known concentrations of this compound.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for determining the presence of an undesired enantiomer as an impurity. registech.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate, temperature). This provides an indication of its reliability during normal usage.

The following table outlines typical validation parameters and acceptance criteria for an HPLC-based analytical method for this compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Resolution between the two enantiomers of N-ethyl-2-butanamine and any impurities. | Baseline resolution (Rs > 1.5) between enantiomeric peaks. |

| Linearity | Correlation of peak area with concentration over a specified range. | Correlation coefficient (r²) ≥ 0.998 |

| Accuracy | Percent recovery of known amounts of analyte spiked into a matrix. | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of multiple measurements of the same sample. | RSD ≤ 2.0% |

| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD ≤ 10% |

| Robustness | Consistency of results with small variations in method parameters (e.g., ±2% in mobile phase organic content). | RSD of results should remain within acceptable limits (e.g., ≤ 5%). |

Reproducibility Assurance in Catalytic Applications

Reproducibility refers to the ability of an analytical method to yield consistent results when the analysis is performed under varied conditions, such as by different analysts, on different instruments, or in different laboratories. Assuring reproducibility is a cornerstone of quality control in pharmaceutical and fine chemical synthesis. wiley.com

To ensure reproducibility in monitoring a catalytic reaction involving this compound, a validated analytical method, such as chiral HPLC, must be used. researchgate.net The process of assuring reproducibility involves several key steps:

Standardized Method Transfer: The validated analytical method must be clearly documented in a standard operating procedure (SOP). When the method is transferred between laboratories, a formal method transfer study is conducted to verify that the receiving laboratory can achieve the same performance as the originating laboratory.

System Suitability Testing: Before any analysis, a system suitability test is performed to confirm that the chromatographic system is functioning correctly. registech.com This typically involves injecting a standard sample, often a racemic mixture of the product, to check critical parameters like resolution, peak symmetry, and retention time.

Use of Reference Standards: Certified reference materials of both the starting materials and the final product enantiomers are used for calibration and verification. This ensures that the quantification is traceable to a known standard.

Inter-laboratory Comparison (Round-Robin Studies): To formally establish reproducibility, samples from a single batch of the catalytic reaction are sent to multiple laboratories for analysis. The results are then statistically compared to assess the level of agreement. A high degree of correlation between the laboratories' findings confirms the method's reproducibility.

The table below presents hypothetical data from an inter-laboratory study to assess the reproducibility of a chiral HPLC method for determining the enantiomeric excess of a product from a reaction catalyzed by a derivative of N-ethyl-2-butanamine.

| Laboratory | Analyst | Instrument Model | Measured Enantiomeric Excess (%) | Deviation from Mean (%) |

|---|---|---|---|---|

| Lab A | Analyst 1 | Agilent 1260 | 95.2 | -0.13 |

| Lab A | Analyst 2 | Agilent 1260 | 95.5 | +0.17 |

| Lab B | Analyst 3 | Waters Alliance | 95.1 | -0.23 |

| Lab C | Analyst 4 | Shimadzu LC-20A | 95.4 | +0.07 |

| Mean | 95.33 | |||

| Standard Deviation | 0.17 | |||

| Relative Standard Deviation (RSD) | 0.18% |

The low Relative Standard Deviation (RSD) in such a study would demonstrate that the analytical method provides highly reproducible results across different environments, ensuring reliable assessment of the catalytic process's performance.

Environmental Chemistry and Degradation Pathways of N Ethyl 2 Butanamine

Atmospheric Degradation Processes

Once released into the atmosphere, N-ethyl-2-butanamine is subject to degradation primarily through photochemical reactions.

Based on this estimated rate constant, the atmospheric half-life of N-ethyl-2-butanamine can be calculated using the following equation:

t½ = ln(2) / (kOH * [OH])

Assuming a typical atmospheric OH radical concentration of 1 x 10⁶ molecules/cm³, the atmospheric half-life of N-ethyl-2-butanamine is estimated to be approximately 2.2 hours. This indicates that the compound is not likely to persist in the atmosphere for long periods or be transported over long distances.

| Parameter | Estimated Value | Reference |

|---|---|---|

| OH Radical Reaction Rate Constant | 8.5 x 10⁻¹¹ cm³/molecule-sec | nih.gov |

| Atmospheric Half-life | ~2.2 hours | Calculated |

The reaction of N-ethyl-2-butanamine with OH radicals proceeds via hydrogen abstraction, which can occur at the N-H bond or at a C-H bond on the alkyl chains. This initial reaction leads to the formation of an amino radical or a carbon-centered radical, respectively. In the presence of oxygen (O₂) and nitrogen oxides (NOx), these radicals can undergo a series of reactions to form a variety of degradation products.

The primary degradation products of secondary amines in the atmosphere are expected to include:

Imines: Formed from the initial amino radical intermediate.

Amides: Resulting from further oxidation of the initial radical intermediates. whiterose.ac.uk

Nitrosamines and Nitramines: In environments with significant concentrations of NOx, the amino radical can react with nitrogen monoxide (NO) and nitrogen dioxide (NO₂) to form nitrosamines and nitramines, respectively. whiterose.ac.uk

For N-ethyl-2-butanamine, the specific degradation products would include N-ethylidene-2-butanamine and N-(butan-2-yl)acetamide, among other potential compounds.

Aquatic and Soil Degradation

The fate of N-ethyl-2-butanamine in aquatic and soil environments is primarily determined by biodegradation and, to a lesser extent, other chemical processes.

Biodegradation is expected to be a significant removal mechanism for N-ethyl-2-butanamine in soil and water. For its structural isomer, N-ethyl-n-butylamine, studies have confirmed its biodegradability. nih.gov It is anticipated that microorganisms in soil and water can utilize N-ethyl-2-butanamine as a source of carbon and nitrogen.

The aerobic biodegradation of aliphatic amines typically involves enzymatic oxidation of the alkyl chains and cleavage of the C-N bond. This process can lead to the formation of simpler, more readily biodegradable compounds such as alcohols, aldehydes, and carboxylic acids, and ultimately to carbon dioxide, water, and inorganic nitrogen.

Hydrolysis is not considered a significant degradation pathway for simple aliphatic amines like N-ethyl-2-butanamine under typical environmental pH conditions (pH 5-9). The C-N bond in aliphatic amines is generally stable to hydrolysis in the absence of enzymatic activity.

Environmental Fate Modeling and Prediction

Due to the limited availability of experimental data for N-ethyl-2-butanamine, environmental fate models such as the Estimation Programs Interface (EPI) Suite™ are valuable tools for predicting its behavior in the environment. These models use Quantitative Structure-Activity Relationships (QSARs) to estimate key environmental fate parameters based on the chemical's structure.

Predicted environmental fate parameters for N-ethyl-2-butanamine from such models would likely include estimations for its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and further confirmation of its atmospheric and aquatic degradation rates. These predictions, while not a substitute for experimental data, provide valuable insights into the likely environmental distribution and persistence of the compound.

| Endpoint | Predicted Value | Implication |

|---|---|---|

| Soil Adsorption Coefficient (Log Koc) | Low to Moderate | Potential for some mobility in soil |

| Bioconcentration Factor (Log BCF) | Low | Low potential for bioaccumulation in aquatic organisms |

| Ready Biodegradability | Likely | Expected to biodegrade in aquatic and soil environments |

Note: The values in this table are illustrative and would be derived from specific QSAR model outputs.

Q & A

Q. What are the recommended synthesis routes for N-ethyl-2-butanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of 2-butanamine with ethyl chloride in the presence of a base under controlled conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to alkylating agent), temperature (0–5°C to minimize side reactions), and solvent selection (e.g., anhydrous dichloromethane for improved yield). Post-synthesis purification via recrystallization using ethanol/water mixtures enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify structural features (e.g., ethyl and butanamine groups) and confirm proton environments.

- FT-IR : Validates functional groups (e.g., N-H stretches at 3300–3500 cm).

- HPLC-MS : Ensures purity (>98%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (gloves, lab coats, goggles).

- Avoid inhalation, skin contact, or ingestion; wash thoroughly after handling.

- Store at -20°C in airtight containers to prevent degradation. Refer to institutional Safety Data Sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How do structural modifications at the ethyl or butanamine positions affect the compound’s pharmacological activity?

Comparative studies with analogs (e.g., ethyl-to-methyl substitutions or phosphonate-group additions) reveal that bulkier alkyl groups enhance lipid solubility, potentially improving blood-brain barrier penetration. For example, replacing the ethyl group with a methylthio moiety increases binding affinity to serotonin receptors by 20% in vitro .

Q. What methodologies are recommended for resolving discrepancies in reported solubility profiles across different solvents?

- Standardized Solubility Assays : Conduct parallel tests in polar (water, ethanol) and non-polar (DCM, hexane) solvents at 25°C.

- pH-Dependent Studies : Adjust pH (3–10) to assess ionization effects.

- Validation : Cross-reference with PubChem data and replicate experimental conditions from conflicting studies to identify procedural variables (e.g., temperature, agitation) .

Q. How should researchers design stability studies to assess long-term storage conditions?

- Accelerated Degradation Tests : Expose the compound to 40°C/75% relative humidity for 6 months, with periodic HPLC analysis to monitor decomposition.

- Light Sensitivity : Store aliquots in amber vials under UV/visible light for 30 days; compare with dark-stored controls.

- Recommendation : Stability is maintained for ≥5 years at -20°C in desiccated environments .

Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?

- Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify feasible precursors (e.g., 2-butanamine derivatives).

- Machine Learning Models : Train on reaction datasets to prioritize routes with >90% predicted yield.

- Validation : Verify predictions via small-scale pilot reactions .

Q. What strategies address contradictions in receptor binding affinity data across pharmacological studies?

- Assay Standardization : Use uniform radioligand binding protocols (e.g., H-labeled ligands) and cell lines (e.g., HEK293 expressing target receptors).

- Meta-Analysis : Pool data from ≥5 studies, applying statistical corrections for batch-to-batch variability.

- Structural Dynamics : Employ molecular docking simulations to explain affinity differences due to conformational changes .

Methodological Notes

- Data Interpretation : Cross-validate experimental results with computational models (e.g., DFT calculations for spectroscopic predictions) .

- Ethical Compliance : Adhere to institutional guidelines for hazardous material handling and in vitro research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.